FEMA 4774

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FEMA 4774 involves multiple steps, starting with the preparation of the quinoline core structure. The key steps include:

Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

Introduction of the carboxylic acid group: This can be done through carboxylation reactions.

Attachment of the isopropylamino group: This step involves nucleophilic substitution reactions.

Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch reactors: for controlled reaction conditions.

Purification steps: such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

FEMA 4774 undergoes various chemical reactions, including:

Oxidation: This can lead to the formation of quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.

Substitution: Nucleophilic substitution reactions are common, especially for introducing the isopropylamino group.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Isopropylamine for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the quinoline core, each with different functional groups attached, depending on the specific reaction conditions.

Scientific Research Applications

FEMA 4774 has several scientific research applications:

Chemistry: Used as a model compound for studying allosteric modulation of taste receptors.

Medicine: Explored for its potential in developing taste modulators for patients with taste disorders.

Industry: Utilized in the food industry as a sweetness enhancer to reduce sugar content in products without compromising taste

Mechanism of Action

FEMA 4774 exerts its effects by binding to the T1R2 and T1R3 taste receptors. This binding enhances the affinity of sucrose for its binding site, effectively lowering the concentration of sucrose needed to achieve the same level of sweetness. The molecular targets involved are the T1R2 and T1R3 subunits, and the pathway includes the modulation of the sweet taste signaling cascade .

Comparison with Similar Compounds

Similar Compounds

Lugduname: Another potent sweetener known for its high sweetness intensity.

Thaumatin: A natural sweetener protein with a different mechanism of action.

Neotame: A derivative of aspartame with enhanced sweetness and stability.

Uniqueness of FEMA 4774

This compound is unique in its ability to act as a positive allosteric modulator, specifically enhancing the sweetness of sucrose. This sets it apart from other sweeteners that either mimic sugar or provide sweetness through different mechanisms .

Biological Activity

FEMA 4774, chemically known as 4-Amino-5-IPDP-MQ, is a compound primarily recognized for its role as a sweet taste enhancer . This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound functions as a positive allosteric modulator of the sweet taste receptors T1R2 and T1R3. This modulation increases the sweetness perception of sucrose and other sweeteners, enhancing their flavor profile in food applications. The compound acts by binding to these receptors, thus lowering the effective concentration required for sweetness detection, which can lead to reduced sugar usage in formulations without compromising taste.

Sensory Evaluation Studies

A significant study evaluated the effects of this compound on human taste perception. In this study, participants were subjected to sensory tests where varying concentrations of sucrose were combined with this compound. The results indicated that:

- This compound significantly decreased the EC50 value of sucrose , indicating an enhanced sweetness perception at lower concentrations.

- A dose-dependent response was observed, where increasing amounts of this compound corresponded to higher sweetness levels perceived by the participants .

In Vitro Studies

In vitro experiments have demonstrated that this compound enhances the affinity of sweet taste receptors for sucrose. The compound was tested at concentrations ranging from 0 to 50 μM, showing a marked reduction in the EC50 value for sucrose, suggesting that it effectively increases receptor sensitivity .

Data Summary

The following table summarizes key findings from various studies on this compound:

Application in Food Products

This compound has been explored in various food products as a flavoring agent . Its ability to enhance sweetness without adding calories makes it an attractive alternative for sugar reduction strategies in the food industry. For instance:

- Beverages : In soft drinks, incorporating this compound allowed manufacturers to reduce sugar content while maintaining consumer satisfaction regarding taste.

- Baked Goods : Products like cakes and cookies have utilized this compound to enhance sweetness without compromising texture or flavor integrity.

Properties

IUPAC Name |

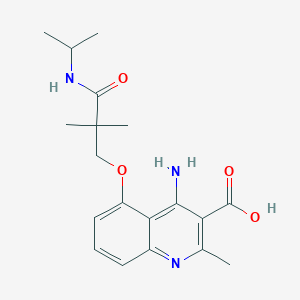

4-amino-5-[2,2-dimethyl-3-oxo-3-(propan-2-ylamino)propoxy]-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-10(2)21-18(25)19(4,5)9-26-13-8-6-7-12-15(13)16(20)14(17(23)24)11(3)22-12/h6-8,10H,9H2,1-5H3,(H2,20,22)(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXLOOCFQPJWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)C=CC=C2OCC(C)(C)C(=O)NC(C)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019836 | |

| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid, Lightly milky aroma | |

| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in 1.9 mM phosphate buffer, pH 7.1, Soluble (in ethanol) | |

| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1359963-68-0 | |

| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359963680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-(3-(ISOPROPYLAMINO)-2,2-DIMETHYL-3-OXOPROPOXY)-2-METHYLQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCE6H7E9VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary use of 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid?

A1: 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, along with its hemisulfate monohydrate salt, is intended for use as a flavouring substance with modifying properties in various food categories. [] It's important to note that this compound is not found naturally in botanical or animal sources. []

Q2: Has the safety of 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid been evaluated?

A2: Yes, the European Food Safety Authority (EFSA) has assessed the safety of this compound. [] Their research indicates no genotoxicity concerns. [] Additionally, a 90-day study in rats found no adverse effects at doses up to 100 mg/kg body weight per day. [] Studies on developmental toxicity in rats, at doses up to 1,000 mg/kg body weight per day, also revealed no adverse effects. [] Based on these findings, the EFSA concluded that 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid and its hemisulfate monohydrate salt are safe for consumption at the estimated dietary exposure levels. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.